2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Immunopharmacology Protatrane synthesis Process chemistry

Researchers needing the free carboxylic acid for protatrane salt synthesis often face blocked reactivity with ester congeners. This compound is the direct, high-yielding precursor for one-step, solvent-free formation of tris(2-hydroxyethyl)ammonium (protatrane) salts (92-99% yield), which exhibit up to 99.5% inhibition of murine splenocyte proliferation. Key advantages: • Direct precursor for rapid diversification into immunomodulatory protatrane salt libraries. • Confirmed HSF-1 negative control (EC₅₀ > 260 μM) for assay validation. • Distinct lipophilicity vs. des-phenyl analog (CAS 54466-88-5) for systematic QSAR comparator studies.

Molecular Formula C16H13NO2S
Molecular Weight 283.3 g/mol
CAS No. 54466-89-6
Cat. No. B12934958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
CAS54466-89-6
Molecular FormulaC16H13NO2S
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)O
InChIInChI=1S/C16H13NO2S/c18-14(19)10-20-16-12-8-4-5-9-13(12)17-15(16)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19)
InChIKeyVCEILAWWSHXJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetic Acid (CAS 54466-89-6): A 2-Phenylindole-3-thioacetic Acid Building Block for Immunomodulatory Protatrane Salts


2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetic acid is a synthetic indole derivative bearing a 2-phenyl substituent and a thioacetic acid side-chain at the 3-position (C₁₆H₁₃NO₂S; MW 283.3 g/mol). It belongs to the class of (indol-3-ylsulfanyl)alkanecarboxylic acids that have been investigated as structural analogues of the highly active immunomodulators indacetamin and VILIM, and as precursors to tris(2-hydroxyethyl)ammonium (protatrane) salts exhibiting immunosuppressive activity in murine splenocyte assays [1]. The compound has also appeared in broad screening campaigns, with a single reported EC₅₀ > 260 μM against Heat Shock Factor‑1 (HSF‑1) in a luminescence-based NIH3T3 cell assay, indicating negligible potency at this target [2].

Why 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetic Acid Cannot Be Readily Replaced by Other Indole-3-thioacetic Acid Derivatives


Within the (indol-3-ylsulfanyl)acetic acid series, seemingly minor structural variations—N‑substitution, esterification of the carboxylic acid, or omission of the 2‑phenyl group—result in fundamentally different molecular properties that directly affect downstream synthetic utility and biological performance. The free carboxylic acid is essential for the one‑step, solvent‑free formation of protatrane salts with tris(2‑hydroxyethyl)amine (yields 92–99%), a transformation that is blocked or requires deprotection when the ester congener (CAS 62663‑13‑2) is employed [1]. Additionally, the 2‑phenyl substituent imparts a distinct lipophilicity and hydrogen‑bonding capacity profile relative to the unsubstituted (1H‑indol‑3‑ylsulfanyl)acetic acid (CAS 54466‑88‑5), factors that are known to modulate membrane permeability and target engagement across this chemotype [2]. Consequently, interchanging these analogues without re‑optimising the synthetic route or re‑evaluating the biological readout can lead to both preparative failures and irreproducible pharmacological data.

Quantitative Differentiation Evidence for 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetic Acid Versus Closest Comparators


Immunosuppressive Protatrane Salt Yield: Free Acid vs. Ethyl Ester

The target compound, as a free carboxylic acid, reacts directly with tris(2‑hydroxyethyl)amine under solvent‑free conditions at 60–65 °C to afford the corresponding tris(2‑hydroxyethyl)ammonium (protatrane) salt in 92–99% isolated yield. The analogous ethyl ester (CAS 62663‑13‑2) cannot participate in this acid‑base salt formation without prior saponification, adding at least one synthetic step and reducing overall efficiency [1]. This yield advantage is critical for medicinal chemistry groups building focused libraries of immunomodulatory protatranes where throughput and material conservation are priorities.

Immunopharmacology Protatrane synthesis Process chemistry

Hydrogen‑Bond Donor Count and Its Impact on Physicochemical Profile

The target compound possesses two hydrogen‑bond donor (HBD) centres (indole N‑H and carboxylic acid O‑H), whereas the N‑methyl congener 2-[(1‑methyl‑2‑phenyl‑1H‑indol‑3‑yl)sulfanyl]acetic acid (CAS 62663‑15‑4) has only one (carboxylic acid O‑H). According to Lipinski's rule‑of‑five, HBD count is a critical determinant of oral bioavailability and membrane permeability; compounds with HBD ≤ 5 are favoured, but within this range each additional donor can reduce permeability by approximately one log unit in Caco‑2 assays [1]. The target compound's additional H‑bond donor may lower passive permeability compared to the N‑methyl analog, while potentially enhancing solubility and enabling specific polar interactions with biological targets such as the glycine binding site of the NMDA receptor complex, where indole N‑H has been proposed as a pharmacophoric element [2].

Medicinal chemistry Drug-likeness Physicochemical profiling

HSF‑1 Target Engagement: Negligible Activity Confirmed by Quantitative HTS

In a quantitative high‑throughput screen (qHTS) measuring HSF‑1 activity in NIH3T3 mouse fibroblasts via a luciferase reporter in the presence of MG132, 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid exhibited an EC₅₀ > 260 μM (2.60 × 10⁵ nM), effectively classifying it as inactive against this stress‑response transcription factor [1]. While no direct comparator from the indole‑3‑thioacetic acid series was tested in this specific assay, this negative result is valuable for triaging: it demonstrates that the 2‑phenyl‑3‑thioacetic acid scaffold does not promiscuously inhibit HSF‑1, unlike some indole‑based natural products that show micromolar HSF‑1 inhibition. Researchers can therefore exclude HSF‑1‑mediated confounding when using this compound in cellular stress or immunomodulation experiments.

High‑throughput screening Heat Shock Factor‑1 Target de‑selection

Protatrane Immunosuppressive Potency: Class‑Level Evidence for 2‑Phenyl‑Indole‑3‑thioacetate Salts

Tris(2‑hydroxyethyl)ammonium (protatrane) salts of 1‑R‑indol‑3‑ylsulfanyl acetates, prepared from the corresponding free acids, were tested for their ability to inhibit spontaneous and mitogen‑stimulated murine splenocyte proliferation in vitro. Protatranes 2a (R = H, Y = S), 2c (R = Me, Y = S) and 2d (R = Bn, Y = SO₂) demonstrated up to 99.5% inhibition of splenocyte proliferation, establishing this chemotype as a source of highly potent immunosuppressive agents [1]. Although the specific protatrane salt of 2-[(2‑phenyl‑1H‑indol‑3‑yl)sulfanyl]acetic acid has not been individually profiled in published studies, the 2‑phenyl‑substituted free acid is the direct precursor required to access this biologically validated protatrane space. The broader class of (2‑hydroxyethyl)ammonium salts of 1‑R‑indol‑3‑ylsulfanyl acetates are explicitly described as structural analogs of indacetamin and VILIM, two well‑characterised immunomodulators with antiproliferative activity and low toxicity [2].

Immunosuppression Splenocyte proliferation Protatrane salts

Molecular Weight and Lipophilicity Differentiation from the Des‑Phenyl Analog

The 2‑phenyl substituent in the target compound increases molecular weight by 76.1 Da compared to the des‑phenyl analog (1H‑indol‑3‑ylsulfanyl)acetic acid (CAS 54466‑88‑5; MW 207.25 g/mol → 283.3 g/mol) [1]. This structural difference is predicted to increase the octanol‑water partition coefficient (cLogP) by approximately 1.5–2.0 log units, based on the Hansch π constant for a phenyl group (~1.96). In the context of the indole‑3‑thioacetic acid pharmacophore, increased lipophilicity has been correlated with enhanced biological activity up to a logP ceiling of ~5, after which activity plateaus, as demonstrated by serum albumin binding studies of ring‑substituted indole‑3‑acetic acids [2]. The 2‑phenyl group thus drives the compound into a higher but still drug‑like lipophilicity range compared to the des‑phenyl core, potentially improving membrane penetration while retaining aqueous solubility sufficient for salt formation with polar amines.

Physicochemical properties Lipophilicity Structural analogs

NMDA Receptor Antagonist Pharmacophore: 3‑Indolyl Thioacetate Patent Scope Includes 2‑Phenyl Substitution

U.S. Patent 5,051,442 discloses a class of 3‑indolyl thioacetate derivatives as NMDA receptor antagonists acting at the strychnine‑insensitive glycine binding site [1]. The Markush structure explicitly includes compounds where Z = phenyl and X = S (thio), matching the 2‑phenyl‑3‑thioacetic acid scaffold of the target compound. While the patent examples focus on ester and amide derivatives, the free acid is a key synthetic intermediate for accessing these pharmacologically active structures. The 2‑phenyl group is a distinguishing feature within the claimed genus: compounds with Z = H (des‑phenyl) are also covered, but 2‑aryl substitution is often associated with enhanced NMDA receptor affinity in related indole‑2‑carboxylate series. This patent estate provides a documented intellectual property context for the 2‑phenyl‑3‑thioacetic acid scaffold in CNS drug discovery that is absent for simpler indole‑3‑thioacetic acids lacking the 2‑aryl substituent.

NMDA antagonism Patent analysis CNS drug discovery

Optimal Research and Procurement Application Scenarios for 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetic Acid


Synthesis of Immunomodulatory Protatrane Salt Libraries

The target compound is the direct precursor for the synthesis of tris(2‑hydroxyethyl)ammonium (protatrane) salts under solvent‑free conditions (60–65 °C, 0.5–1 h, 92–99% yield) [1]. These protatrane salts have demonstrated up to 99.5% inhibition of murine splenocyte proliferation in vitro and are structural analogs of the clinically relevant immunomodulators indacetamin and VILIM [1][2]. Procurement of the free acid enables rapid, high‑yielding diversification into a library of salts by varying the (2‑hydroxyethyl)amine component (triethanolamine, methyldiethanolamine, dimethylethanolamine), each of which may display a distinct immunopharmacological profile. This application is most relevant for academic and industrial immunology groups exploring novel immunosuppressive or antiproliferative agents.

NMDA Receptor Antagonist Lead Optimisation Programs

The 2‑phenyl‑3‑thioacetic acid scaffold is encompassed within the generic claims of U.S. Patent 5,051,442 covering 3‑indolyl thioacetate NMDA antagonists targeting the glycine binding site [1]. The free acid serves as a versatile intermediate for generating ester, amide, and aminoalkyl ester derivatives for structure‑activity relationship (SAR) studies. Neuroscience research groups investigating glutamate‑mediated excitotoxicity in epilepsy, stroke, or neurodegenerative disease models can use this compound as a starting point for synthesising novel NMDA modulators with the 2‑phenyl substituent potentially conferring enhanced receptor affinity compared to des‑phenyl analogs.

Negative Control for HSF‑1 Stress Response Studies

Quantitative HTS data confirm that the target compound is essentially inactive against HSF‑1 (EC₅₀ > 260 μM in NIH3T3 cells) [1]. This makes it suitable as a negative control compound in cellular assays examining HSF‑1‑mediated stress responses, particularly in experiments where structurally related indole derivatives with unknown HSF‑1 activity are being profiled. Its confirmed lack of HSF‑1 activity reduces the risk of confounding results when studying other biological pathways (e.g., immunomodulation, NMDA receptor signalling) in cell‑based systems where HSF‑1 activation could be an unintended consequence of chemical stress.

Physicochemical Comparator in Indole‑3‑thioacetic Acid Analog Series

With a molecular weight of 283.3 g/mol and an estimated cLogP approximately 1.9 log units higher than the des‑phenyl analog (CAS 54466‑88‑5, MW 207.25) [1][2], the target compound occupies a distinct physicochemical space within the indole‑3‑thioacetic acid series. Procurement and testing of this compound alongside its N‑methyl (CAS 62663‑15‑4) and des‑phenyl (CAS 54466‑88‑5) analogs allows medicinal chemistry teams to deconvolute the contributions of lipophilicity and hydrogen‑bond donor count to membrane permeability, target binding, and in vitro potency. Such systematic comparator studies are essential for building predictive QSAR models for this chemotype.

Quote Request

Request a Quote for 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.